3,5-Dimethoxybenzyl bromide
Overview
Description
3,5-Dimethoxybenzyl bromide is a chemical compound that has been studied for its potential use as a building block in the synthesis of various materials, including dendritic structures and pharmaceutical intermediates. Its molecular structure includes a benzyl bromide moiety with two methoxy groups at the 3 and 5 positions of the aromatic ring, which significantly influences its reactivity and physical properties .
Synthesis Analysis
The synthesis of 3,5-dimethoxybenzyl derivatives has been explored in several studies. For instance, the practical generation of 3,5-dimethoxybenzyllithium, an organometallic compound derived from 3,5-dimethoxybenzyl methyl ether, has been achieved through reductive lithiation. This compound serves as a versatile intermediate for the synthesis of 5-substituted resorcinols, demonstrating the utility of 3,5-dimethoxybenzyl bromide in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 3,5-dimethoxybenzyl bromide has been determined using powder X-ray diffraction data. The study revealed significant differences in structural properties when compared to its closely related compound, 3,4,5-trimethoxybenzyl bromide, despite the presence of only one additional methoxy group. These structural variations can have profound effects on the compound's reactivity and potential applications .
Chemical Reactions Analysis
3,5-Dimethoxybenzyl bromide undergoes various chemical reactions due to the presence of the reactive bromide leaving group. For example, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups has been examined, revealing insights into the generation of isomeric trienes and their solvolytic reactivity. Such studies highlight the compound's SN1 reactivity with an early transition state, which is crucial for understanding its behavior in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxybenzyl bromide are influenced by its molecular structure. The presence of methoxy groups can affect the compound's solubility, boiling point, and stability. Additionally, the bromide group can participate in various substitution reactions, making it a valuable compound in organic synthesis. The structural and electronic properties of related methoxy derivatives of benzyl bromide have been discussed, with emphasis on their potential applications in nonlinear optical materials, indicating that such compounds can have unique and desirable properties for advanced materials science .
Scientific Research Applications
Structural Analysis and Powder X-ray Diffraction 3,5-Dimethoxybenzyl bromide has been studied for its structural properties, particularly through powder X-ray diffraction techniques. The structural determination was pivotal for understanding its potential as a building block in the synthesis of dendritic materials. Notably, the structural differences between 3,5-dimethoxybenzyl bromide and its closely related compounds significantly influence their material properties (Pan et al., 2005).
Intermediate in Synthesis 3,5-Dimethoxybenzyl bromide is noted for its role as a key intermediate in various synthetic processes. For instance:
- It has been used in the efficient synthesis of 3,5-dimethoxyhomophthalic acid, which is crucial for creating natural isocoumarins like agrimonolide and achlisocoumarin 1 (Saeed et al., 2003).
- It serves as a precursor in the synthesis of N-(3',5'-dimethyl-4'-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a significant intermediate for crafting isoindolines (Raju et al., 2007).
- The compound plays a role in the creation of new stilbenes, with studies discussing its use in various reaction processes, including cyaniding, hydrolysis, condensation, and demethylation (Yong-mei, 2008).
Dendrimer Synthesis and Structural Aspects The compound is also a precursor in the synthesis of dendrimer materials. The structural properties of 3,5-dimethoxybenzyl alcohol, a related compound, in the solid state are crucial for the development of higher-generation dendrimer materials within its family (Pan et al., 2004).
Generation of Organometallic Compounds The reductive lithiation of 3,5-dimethoxybenzyl methyl ether leads to the generation of 3,5-dimethoxybenzyllithium. This organometallic compound is a versatile intermediate in synthesizing a variety of substituted natural and non-natural resorcinols (Azzena et al., 2003).
Safety And Hazards
3,5-Dimethoxybenzyl bromide is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It is advised to avoid breathing dust, to wear protective clothing, and to handle it in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention .
Relevant Papers The paper “Structural properties of methoxy derivatives of benzyl bromide” discusses the structure determination of 3,5-dimethoxybenzyl bromide and its potential use as building blocks for the synthesis of dendritic materials .
properties
IUPAC Name |
1-(bromomethyl)-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHIGJGJAPYFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361564 | |
Record name | 3,5-Dimethoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzyl bromide | |
CAS RN |
877-88-3 | |
Record name | 3,5-Dimethoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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